Home > Products > Screening Compounds P16159 > ethyl N-[3-(4-bromophenyl)acryloyl]glycinate
ethyl N-[3-(4-bromophenyl)acryloyl]glycinate -

ethyl N-[3-(4-bromophenyl)acryloyl]glycinate

Catalog Number: EVT-4931881
CAS Number:
Molecular Formula: C13H14BrNO3
Molecular Weight: 312.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl N-[3-(4-bromophenyl)acryloyl]glycinate is a synthetic compound classified as a cinnamic acid-amino acid hybrid molecule. [] This compound has been investigated for its potential as an anti-inflammatory agent due to its cyclooxygenase (COX) inhibitory activity. []

Synthesis Analysis

Ethyl N-[3-(4-bromophenyl)acryloyl]glycinate is synthesized through a multi-step process. This process begins with the synthesis of (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid. This compound is then reacted with ethyl glycinate to produce the final compound, ethyl N-[3-(4-bromophenyl)acryloyl]glycinate. []

Molecular Structure Analysis

The molecular structure of ethyl N-[3-(4-bromophenyl)acryloyl]glycinate consists of a cinnamic acid moiety linked to an ethyl glycinate moiety. [] The cinnamic acid portion contains a benzene ring substituted with a bromine atom at the para position, and an acrylic acid group at the meta position. The acrylic acid group is further connected to the ethyl glycinate through an amide bond.

Mechanism of Action

While the specific mechanism of action for ethyl N-[3-(4-bromophenyl)acryloyl]glycinate remains to be fully elucidated, it has demonstrated promising cyclooxygenase-2 (COX-2) inhibitory activity. [] COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 is a common target for anti-inflammatory drugs.

Applications

The primary application of ethyl N-[3-(4-bromophenyl)acryloyl]glycinate explored in scientific research is its potential as an anti-inflammatory agent due to its promising COX-2 inhibitory activity. [] Further research is necessary to fully understand its therapeutic potential and develop it into a viable drug candidate.

(E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid

    Compound Description: This compound is a cinnamic acid derivative and serves as a direct precursor to ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. []

    Relevance: This compound shares a nearly identical core structure with ethyl N-[3-(4-bromophenyl)acryloyl]glycinate. The primary difference lies in the presence of a (4-bromobenzyloxy) group at the para position of the phenyl ring and a carboxylic acid functionality, as opposed to the ethyl glycinate moiety found in the target compound. []

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate

    Compound Description: This compound is a cinnamic acid-amino acid hybrid designed as a potential anti-inflammatory agent. In vitro studies have shown that it exhibits high cyclooxygenase inhibitory activity (IC50 = 6 µM) and possesses favorable pharmacokinetic properties for oral bioavailability. []

    Relevance: This compound exhibits significant structural similarities to ethyl N-[3-(4-bromophenyl)acryloyl]glycinate, sharing the same core structure with an ethyl glycinate moiety. The primary distinction lies in the presence of a (4-bromobenzyloxy) group at the para position of the phenyl ring in this related compound. []

Properties

Product Name

ethyl N-[3-(4-bromophenyl)acryloyl]glycinate

IUPAC Name

ethyl 2-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]acetate

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

InChI

InChI=1S/C13H14BrNO3/c1-2-18-13(17)9-15-12(16)8-5-10-3-6-11(14)7-4-10/h3-8H,2,9H2,1H3,(H,15,16)/b8-5+

InChI Key

HKDAQXVTNZQRIQ-VMPITWQZSA-N

SMILES

CCOC(=O)CNC(=O)C=CC1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC=C(C=C1)Br

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.